N-Methyl-1-(4-methyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

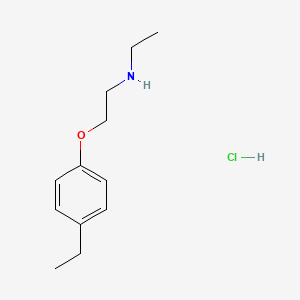

“N-Methyl-1-(4-methyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride” is a chemical compound with the CAS Number: 1609407-89-7 . It has a molecular weight of 199.08 and its IUPAC name is this compound . The compound is typically stored at room temperature and is available in solid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H10N4.2ClH/c1-6-3-5-8-7-4-9(5)2;;/h4,6H,3H2,1-2H3;2*1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 2D or 3D model of the molecule.Physical and Chemical Properties Analysis

This compound is a solid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.科学的研究の応用

Novel Triazole Derivatives and Their Applications

Triazole Derivatives in Drug Development : Triazole compounds, including 1,2,3- and 1,2,4-triazole derivatives, have been extensively studied for their broad range of biological activities. Research indicates that these compounds are important for the development of new drugs due to their structural versatility and potential for diverse biological activities. These activities include anti-inflammatory, antimicrobial, antitumoral, and antiviral properties. The synthesis of novel triazole derivatives aims to address emerging diseases, antibiotic resistance, and neglected diseases that impact global health significantly (Ferreira et al., 2013).

Synthetic Routes for Triazoles : The synthesis of 1,2,3-triazoles, facilitated by copper(I)-catalyzed azide-alkyne cycloaddition (click chemistry), represents a cornerstone in the construction of these biologically significant molecules. This methodology is praised for its simplicity, high yield, and the ability to produce a wide variety of biologically active triazole compounds. Such synthetic versatility underscores the importance of triazoles in pharmaceutical chemistry and material science (Kaushik et al., 2019).

Physico-Chemical Properties and Applications : The study of 1,2,4-triazole derivatives, focusing on their physico-chemical properties, highlights their use beyond pharmacology. These derivatives find applications in engineering, metallurgy, and agriculture due to their characteristics as optical materials, photosensitizers, antioxidants, and corrosion inhibitors. This versatility showcases the scientific interest in triazole derivatives across diverse research fields and industries (Parchenko, 2019).

Proton-Conducting Polymeric Membranes : Research into polymeric membranes based on 1,2,4-triazole for fuel cell applications illustrates the material science aspect of triazole derivatives. These compounds enhance membrane properties such as film-forming ability, thermal stability, and ionic conductivity, demonstrating the potential of triazoles in energy and biotechnology applications (Prozorova & Pozdnyakov, 2023).

Safety and Hazards

The compound’s Material Safety Data Sheet (MSDS) should be consulted for detailed safety and hazard information . As a general rule, appropriate safety precautions should be taken when handling chemical substances, including the use of personal protective equipment and proper storage and disposal methods.

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-Methyl-1-(4-methyl-4H-1,2,4-triazol-3-yl)methanamine dihydrochloride involves the reaction of 4-methyl-4H-1,2,4-triazole-3-carboxaldehyde with N-methylmethanamine followed by the addition of hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "4-methyl-4H-1,2,4-triazole-3-carboxaldehyde", "N-methylmethanamine", "Hydrochloric acid" ], "Reaction": [ "Step 1: 4-methyl-4H-1,2,4-triazole-3-carboxaldehyde is reacted with N-methylmethanamine in the presence of a suitable solvent and a catalyst to form N-Methyl-1-(4-methyl-4H-1,2,4-triazol-3-yl)methanamine.", "Step 2: Hydrochloric acid is added to the reaction mixture to form the dihydrochloride salt of N-Methyl-1-(4-methyl-4H-1,2,4-triazol-3-yl)methanamine.", "Step 3: The dihydrochloride salt is isolated and purified using standard techniques such as filtration, washing, and drying." ] } | |

CAS番号 |

1609407-89-7 |

分子式 |

C5H11ClN4 |

分子量 |

162.62 g/mol |

IUPAC名 |

N-methyl-1-(4-methyl-1,2,4-triazol-3-yl)methanamine;hydrochloride |

InChI |

InChI=1S/C5H10N4.ClH/c1-6-3-5-8-7-4-9(5)2;/h4,6H,3H2,1-2H3;1H |

InChIキー |

LQSYTZABRVMIOW-UHFFFAOYSA-N |

SMILES |

CNCC1=NN=CN1C.Cl.Cl |

正規SMILES |

CNCC1=NN=CN1C.Cl |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-(1-Piperidinyl)butoxy]benzaldehyde hydrochloride](/img/structure/B3107329.png)

![N-[(9-ethyl-9H-carbazol-3-yl)methyl]-1-methoxy-2-propanamine hydrobromide](/img/structure/B3107336.png)

![N-[2-(1H-Indol-3-YL)ethyl]cyclohexanamine hydrobromide](/img/structure/B3107366.png)

amine hydrobromide](/img/structure/B3107374.png)

amine hydrochloride](/img/structure/B3107400.png)

![[(2,3-Dimethylimidazo[2,1-b][1,3]thiazol-6-yl)methyl]amine dihydrochloride](/img/structure/B3107416.png)

amine hydrobromide](/img/structure/B3107423.png)

![4-[2-(1H-Imidazol-1-yl)ethoxy]benzaldehyde hydrochloride](/img/structure/B3107433.png)